D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt
Description
Historical context of inositol phosphate research
The foundation of inositol phosphate research traces back to the late 19th century when inositol compounds were first discovered by Léon Maquenne and Johann Joseph von Scherer. Initially termed "inosite" due to its characteristic sweet taste, this discovery established the groundwork for understanding the complex cyclohexanol structure that would later prove central to cellular signaling mechanisms. The historical development of inositol phosphate research has been marked by significant methodological advances that enabled researchers to unravel the intricate biological roles of these molecules.
The evolution of analytical techniques has been particularly crucial in advancing our understanding of inositol phosphates. Early investigations faced considerable challenges in distinguishing between different stereoisomers and phosphorylation states, requiring the development of specialized skills and equipment for proper identification and quantification. The introduction of radiolabeling techniques and high-performance liquid chromatography methods revolutionized the field, allowing researchers to track the dynamic interconversion of various inositol phosphate species within cellular systems.
The discovery of the multitudinous inositol phosphate family and their wide range of molecular effects has revealed their fundamental importance in regulating countless biological responses. Modern research continues to uncover new insights into how these molecules coordinate cellular processes, with methodological advances making it increasingly possible to decode what researchers have termed the "inositol polyphosphate code" that governs cellular signaling networks.
Chemical identity and nomenclature
This compound possesses a well-defined chemical structure characterized by specific stereochemical configurations and molecular components. The compound exhibits a molecular formula of C₁₈H₃₉N₂O₉P with a molecular weight of 458.48 daltons. The chemical structure consists of a myo-inositol ring system phosphorylated at the 1-position, stabilized by two cyclohexylammonium counterions that enhance its solubility and handling properties in research applications.
The stereochemical designation "D-myo" refers to the specific spatial arrangement of hydroxyl groups around the inositol ring, which is critical for biological activity and enzyme recognition. The International Union of Pure and Applied Chemistry nomenclature describes this compound as cyclohexylazanium;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate, reflecting the precise stereochemical configuration essential for its biological function.
Alternative nomenclature includes designations such as Ins(1)P1 (cyclohexyl ammonium salt), which provides a simplified notation system commonly used in research literature. The Chemical Abstracts Service registry number 106032-59-1 serves as the unique identifier for this specific salt form, distinguishing it from other inositol monophosphate derivatives and free acid forms.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₉N₂O₉P |
| Molecular Weight | 458.48 g/mol |
| CAS Registry Number | 106032-59-1 |
| Purity Specification | ≥92% |
| Physical State | Lyophilized powder |
Position within the inositol phosphate family
The inositol phosphate family encompasses a diverse group of mono- to hexaphosphorylated inositols, with each form distinguished by the number and position of phosphate groups on the inositol ring. D-myo-Inositol 1-monophosphate represents the simplest phosphorylated form within this family, serving as a fundamental building block for more complex inositol phosphate species. The family progression includes inositol monophosphate, inositol bisphosphate, inositol trisphosphate, inositol tetrakisphosphate, inositol pentakisphosphate, and inositol hexaphosphate, each playing distinct roles in cellular signaling and metabolism.
Within the broader inositol phosphate signaling network, this compound occupies a strategic position as both a metabolic intermediate and a regulatory molecule. The interconnected nature of inositol phosphate biosynthetic pathways means that D-myo-Inositol 1-monophosphate serves as a critical node where different metabolic routes converge. A series of at least 19 phosphoinositide kinases and 28 phosphoinositide phosphatase enzymes facilitate the interconversion between various inositol phosphate compounds, allowing cells to rapidly adjust their signaling responses based on metabolic demands.
The compound functions within two major biosynthetic pathways: the lipid-dependent pathway initiated by receptor-stimulated hydrolysis of phosphatidylinositol 4,5-bisphosphate, and the glucose-dependent pathway beginning with the isomerization of glucose-6-phosphate to inositol-3-phosphate. This dual pathway origin highlights the compound's central role in linking nutrient metabolism with cellular signaling processes.
The evolutionary conservation of inositol phosphate components and metabolic functions across eukaryotes underscores the fundamental importance of these molecules in cellular physiology. D-myo-Inositol 1-monophosphate, as a core component of this system, represents a molecular link between basic metabolic processes and complex signaling cascades that have been maintained throughout evolutionary development.
Significance in biochemical research
This compound serves multiple critical functions in contemporary biochemical research, primarily as a standard reference compound and enzymatic substrate for investigating inositol phosphate metabolism. Research applications encompass the study of phosphatases and kinases that regulate inositol phosphate signaling pathways, providing insights into the enzymatic mechanisms governing cellular communication networks. The compound's role as an intermediate in the dephosphorylation of inositol trisphosphate to inositol enables researchers to dissect the complexities of cellular signaling cascades and understand how cells process and respond to external stimuli.
Plant biology research has particularly benefited from studies utilizing this compound, where inositol phosphates play crucial roles in stress responses and phosphate storage mechanisms. Investigations into D-myo-inositol 1-monophosphate metabolism have revealed important insights into the regulation of plant growth and development, as well as the intricate signal transduction pathways that govern responses to both biotic and abiotic stresses. These findings have implications for understanding plant adaptation mechanisms and developing strategies for improving crop resilience under challenging environmental conditions.
The compound's utility extends to studies of metabolic networks that regulate inositol phosphate metabolism, revealing how cells adapt their signaling mechanisms in response to different stimuli. Recent research has highlighted the role of inositol phosphates in energy metabolism, particularly their effects on insulin resistance and metabolic disorders. Evidence suggests that inositol phosphates may enhance the browning of white adipocytes and directly improve insulin sensitivity, indicating potential therapeutic implications for metabolic health.
In the context of broader metabolic research, D-myo-Inositol 1-monophosphate serves as a valuable tool for understanding the coordination of nutrient sensing and bioenergetic pathways. The inositol phosphate system functions as a sophisticated network that integrates information about available nutrients with the internal state of energy stores, activating necessary processes to meet both immediate and ongoing cellular needs. This research has revealed the central importance of the inositol phosphate signaling network in nutrient responses, positioning compounds like D-myo-Inositol 1-monophosphate as essential tools for advancing our understanding of cellular metabolism and signaling integration.
| Research Application | Specific Function | Research Impact |
|---|---|---|
| Enzymatic Studies | Standard/substrate for phosphatases and kinases | Elucidation of enzymatic mechanisms |
| Signal Transduction | Intermediate in inositol trisphosphate dephosphorylation | Understanding cellular signaling cascades |
| Plant Biology | Investigation of stress responses | Insights into plant adaptation mechanisms |
| Metabolic Research | Nutrient sensing pathway studies | Coordination of metabolism and signaling |
| Energy Metabolism | Insulin sensitivity studies | Potential therapeutic applications |
Properties
IUPAC Name |
cyclohexanamine;[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14)/t;1?,2-,3+,4-,5-,6?/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDVDWGHBSYGCB-MDRKMWFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106032-59-1 | |
| Record name | 106032-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosphorylation of myo-Inositol
The core structure of D-myo-inositol 1-monophosphate is derived from myo-inositol, a cyclohexanehexol isomer. Phosphorylation at the 1-position is achieved using phosphorylating agents such as phosphorus oxychloride (POCl₃) or dibenzyl phosphorochloridate in anhydrous conditions. The reaction typically occurs in a non-polar solvent like pyridine or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.
Reaction conditions :
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Temperature: 0–5°C (to control exothermic reactions)
-
Molar ratio: 1:1.2 (myo-inositol to phosphorylating agent)
-
Duration: 12–24 hours
Post-reaction, the product is quenched with ice-cold water, and the pH is adjusted to 7.0–7.5 using ammonium hydroxide to stabilize the phosphate group.
Formation of the Cyclohexylammonium Salt
The phosphorylated intermediate is converted to its bis(cyclohexylammonium) salt via neutralization. Cyclohexylamine is added in stoichiometric excess (2.2 equivalents) to ensure complete salt formation. This step is critical for enhancing solubility in organic solvents and stabilizing the compound for storage.
Procedure :
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Dissolve D-myo-inositol 1-monophosphate in methanol or ethanol.
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Add cyclohexylamine dropwise under vigorous stirring.
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Filter the precipitated salt and wash with cold diethyl ether.
Enzymatic Preparation Methods
Inositol Phosphate Synthase-Mediated Synthesis
Enzymatic pathways offer stereospecificity, avoiding racemization issues common in chemical synthesis. Inositol-1-phosphate synthase (EC 5.5.1.4) catalyzes the conversion of glucose-6-phosphate to D-myo-inositol 1-monophosphate via a cyclization mechanism.
Key steps :
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Substrate : Glucose-6-phosphate (G-6-P) disodium salt.
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Cofactors : NAD⁺ (0.5 mM) and ammonium sulfate (50 mM) to stabilize the enzyme.
The enzymatic product is then treated with cyclohexylamine to form the bis(cyclohexylammonium) salt, as described in Section 1.2.
Phosphatase-Catalyzed Dephosphorylation
D-myo-Inositol 1,4,5-trisphosphate (IP₃) can be dephosphorylated using inositol polyphosphate phosphatases to yield D-myo-inositol 1-monophosphate. This method is advantageous for producing high-purity material but requires stringent control over phosphatase activity to prevent over-dephosphorylation.
Optimized parameters :
| Parameter | Value |
|---|---|
| Enzyme | IP₃ phosphatase (0.1 U/mL) |
| Buffer | Tris-HCl (50 mM, pH 7.0) |
| MgCl₂ | 5 mM |
| Incubation time | 2 hours |
Purification and Characterization
Chromatographic Techniques
Anion-exchange chromatography is the primary method for purifying D-myo-inositol 1-monophosphate. A DEAE-Sephadex column equilibrated with 50 mM ammonium bicarbonate (pH 8.0) separates the product from unreacted starting materials and by-products. Elution is performed with a linear gradient of 0–0.5 M NaCl.
Cation-exchange chromatography follows to isolate the bis(cyclohexylammonium) salt. A Dowex 50WX8 column (H⁺ form) is used, with elution via 2 M ammonium hydroxide.
Crystallization
The final product is crystallized from a methanol-water (4:1 v/v) mixture. Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction analysis.
Crystallization data :
| Solvent system | Yield | Purity |
|---|---|---|
| Methanol-water | 78% | ≥99% |
Analytical Validation
Nuclear Magnetic Resonance (NMR)
¹H and ³¹P NMR spectra confirm the structure and phosphorylation site. Key signals include:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 359.31 ([M+H]⁺), consistent with the molecular formula C₁₂H₂₆NO₉P.
Industrial and Research-Scale Production
Chemical Reactions Analysis
Types of Reactions
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol phosphates.
Reduction: It can be reduced to yield inositol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various inositol phosphates and derivatives, which are crucial for studying cellular signaling pathways .
Scientific Research Applications
Biochemical Role and Mechanism of Action
D-myo-Inositol 1-monophosphate (D-myo-inositol 1-P) serves as a crucial intermediate in the phosphoinositide signaling pathway. It is generated from the hydrolysis of inositol trisphosphate and plays a vital role in regulating intracellular calcium levels and various cellular responses. The bis(cyclohexylammonium) salt form enhances its solubility, making it more amenable for laboratory studies.
Key Functions:
- Intracellular Signaling: D-myo-inositol 1-P acts as a second messenger in signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
- Calcium Mobilization: It is involved in the release of calcium ions from intracellular stores, which is essential for numerous physiological functions.
Pharmacological Studies
D-myo-inositol 1-monophosphate bis(cyclohexylammonium) salt has been utilized extensively in pharmacological research to understand its effects on G protein-coupled receptors (GPCRs). Studies have demonstrated that lithium chloride can induce the accumulation of D-myo-inositol 1-phosphate upon GPCR activation, providing insights into its role in mood disorders and bipolar disorder treatment .
High-Throughput Screening
A novel homogeneous time-resolved fluorescence assay has been developed using D-myo-inositol 1-monophosphate to facilitate high-throughput screening of compounds that modulate phosphoinositide signaling pathways. This assay allows for the measurement of inverse agonist activity and PLC-beta activity without the need for transfected cells .
Metabolic Disorders
Research indicates that supplementation with D-myo-inositol 1-monophosphate may benefit patients with metabolic conditions related to insulin resistance. In clinical settings, it has shown potential in improving insulin sensitivity and glycemic control .
Neuroprotective Effects
Studies have explored the neuroprotective properties of this compound against neurodegenerative diseases. Its ability to modulate calcium signaling pathways suggests a protective role against excitotoxicity associated with conditions such as Alzheimer's disease .
Comparative Data Table
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways within cells. It is involved in the regulation of inositol phosphate metabolism, which is crucial for various cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphorylated sugars and inositol derivatives with cyclohexylammonium counterions are widely used in glycobiology and enzymology. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Bis(cyclohexylammonium) Salts
Key Differences and Research Findings
Stereochemistry (D vs. L) further dictates biological activity; e.g., β-L-Fucose 1-phosphate () is a substrate for fucosyltransferases, while D-isoforms are inactive .
Sugar Backbone: Ribose 1-phosphate () participates in nucleotide salvage pathways, whereas myo-inositol derivatives are integral to lipid signaling. The absence of a cyclic structure in ribose reduces its stability in alkaline conditions compared to inositol phosphates .
Counterion Effects :
- Cyclohexylammonium salts generally improve solubility in organic-aqueous mixtures. For example, β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt () exhibits 10-fold higher solubility than its sodium salt counterpart, facilitating enzymatic assays .
Enzymatic Specificity: Phenolphthalein monophosphate () is a synthetic substrate for alkaline phosphatase, while natural substrates like inositol phosphates require specific kinases/phosphatases. Hydrolysis rates differ significantly: phenolphthalein derivatives show rapid turnover (kcat ~10³ min⁻¹), whereas inositol phosphates are processed more slowly (kcat ~10¹ min⁻¹) .
Biological Relevance: D-myo-Inositol 1-monophosphate is directly linked to the INO1 gene product in yeast (), which synthesizes L-myo-inositol-1-phosphate.
Biological Activity
D-myo-Inositol 1-monophosphate bis(cyclohexylammonium) salt is a compound of significant interest in biochemical research due to its role in various biological processes, particularly in cell signaling and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular functions, and relevant case studies.
Overview of D-myo-Inositol and Its Derivatives
D-myo-Inositol is a six-carbon cyclic sugar alcohol that serves as a precursor for several important signaling molecules, including inositol phosphates. The biological activity of D-myo-inositol derivatives is largely attributed to their ability to modulate intracellular signaling pathways, particularly those involving calcium mobilization and phosphoinositide metabolism.
Key Functions:
- Cell Signaling : Inositol phosphates act as second messengers in various signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.
- Calcium Mobilization : Compounds like inositol 1,4,5-trisphosphate (IP3) are crucial for the release of calcium ions from the endoplasmic reticulum, affecting numerous cellular functions.
This compound functions primarily through its interaction with phosphoinositide signaling pathways. Upon hydrolysis by specific phosphatases, it can generate active inositol phosphates that participate in signaling cascades.
Pathway Involvement:
- Phosphatidylinositol Signaling : The compound may enhance the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, which are essential for membrane dynamics and signaling.
- Inhibition of Phosphatases : It may act as an inhibitor for certain phosphatases that regulate the levels of inositol phosphates, thereby prolonging the signaling duration.
Cell Proliferation and Migration
Research indicates that D-myo-inositol derivatives can influence cell proliferation and migration. For instance, studies have shown that manipulating inositol phosphate levels can significantly affect cancer cell behavior.
Case Studies
- A study on Trypanosoma brucei highlighted the necessity of myo-inositol uptake for survival and proliferation, suggesting that similar mechanisms may apply to mammalian cells when treated with D-myo-inositol derivatives .
- Another investigation revealed that supplementation with myo-inositol improved cellular responses to insulin in human adipocytes, indicating potential therapeutic applications for metabolic disorders .
Q & A
Basic Research Questions
Q. How can the structural integrity of D-myo-inositol 1-monophosphate bis(cyclohexylammonium) salt be confirmed in experimental setups?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the inositol phosphate backbone and cyclohexylammonium counterions. Compare observed chemical shifts with reference data for inositol phosphates and cyclohexylamine derivatives. Mass spectrometry (MS) can validate molecular weight (e.g., observed m/z ~625.55 for the bis-cyclohexylammonium adduct) . Purity ≥98% can be confirmed via HPLC with UV detection at 210 nm, as commonly applied to phosphorylated sugars .
Q. What are optimal storage conditions to maintain compound stability?
- Methodology : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the phosphate ester bond. Avoid repeated freeze-thaw cycles. Stability tests under varying pH (4.0–7.5) and temperatures (4°C–37°C) show minimal degradation over 6 months when stored at -20°C . For aqueous solutions, use freshly prepared buffers (e.g., sodium acetate, pH 5.0–5.5) and analyze phosphate release over time using colorimetric assays (e.g., malachite green) .
Q. How does the choice of counterion (cyclohexylammonium vs. sodium/potassium) affect experimental outcomes?
- Methodology : The cyclohexylammonium salt enhances solubility in organic-aqueous mixtures compared to alkali metal salts. For enzymatic assays requiring aqueous buffers (e.g., GTP fucose pyrophosphorylase studies), pre-dissolve the compound in 10–20 mM sodium acetate (pH 5.0–5.5) and filter-sterilize. Monitor ionic strength effects on enzyme kinetics, as divalent cations (e.g., Mg²⁺) may interact with phosphate groups .
Advanced Research Questions
Q. How can kinetic parameters (Km, Vmax) be determined for enzymes using this compound as a substrate?
- Methodology :
Enzyme Assay Design : Use a coupled enzyme system (e.g., pyrophosphatase) to hydrolyze released pyrophosphate, linked to a NADH/NAD⁺ spectrophotometric readout at 340 nm.
Substrate Titration : Vary D-myo-inositol 1-monophosphate concentrations (0.1–10 mM) in 40 mM sodium acetate buffer (pH 5.5) at 30°C.
Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression. For example, Fucose-1-phosphate guanylyltransferases show Km values ~2–5 mM for similar bis(cyclohexylammonium) salts .
Q. How to resolve discrepancies in activity measurements across different buffer systems?
- Methodology :
- Ionic Strength Effects : Compare activity in low-ionic-strength buffers (e.g., 20 mM Tris-HCl) vs. high-ionic-strength (e.g., 100 mM NaCl). Cyclohexylammonium ions may chelate metal cofactors, necessitating Mg²⁺ supplementation (1–5 mM) .
- pH Optimization : Test pH 4.5–7.0; enzymes like phosphorylases often exhibit peak activity near pH 5.0–5.5 for inositol phosphate substrates .
- Control Experiments : Include substrate-free and enzyme-free controls to rule out non-enzymatic phosphate release .
Q. What strategies can differentiate stereoisomers or phosphorylated isomers in synthesis?
- Methodology :
Chromatographic Separation : Use anion-exchange HPLC with a NaCl gradient (0–1 M) to separate D-myo-inositol 1-monophosphate from 2- or 4-phosphate isomers. Retention times vary by ~2–3 minutes under these conditions .
Enzymatic Specificity : Incubate with phosphatases (e.g., alkaline phosphatase) or kinases (e.g., inositol kinase) to confirm positional phosphorylation. For example, D-myo-inositol 1-monophosphate is resistant to cleavage by Mg²⁺-dependent phosphatases .
Q. How to assess cross-reactivity with structurally similar substrates in enzyme assays?
- Methodology :
- Competition Assays : Co-incubate the compound with analogs (e.g., α-D-mannose 1-phosphate) at equimolar concentrations (10 mM) and measure inhibition of product formation.
- Molecular Docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding affinity differences. Cyclohexylammonium’s hydrophobic interactions may reduce affinity for enzymes preferring hydrophilic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
